molecular formula C10H14ClNO2 B8171103 2-Chloro-3-(3-methoxypropoxy)aniline

2-Chloro-3-(3-methoxypropoxy)aniline

Cat. No.: B8171103
M. Wt: 215.67 g/mol
InChI Key: CGTYISLMNFIPHT-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methoxypropoxy)aniline is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a 3-methoxypropoxy group at the third position

Preparation Methods

The synthesis of 2-Chloro-3-(3-methoxypropoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloroaniline with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-Chloro-3-(3-methoxypropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield a substituted aniline derivative.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-(3-methoxypropoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical structure allows for modifications that enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

The molecular targets and pathways involved depend on the specific application and context of use. In biological systems, the compound’s effects are mediated through its interactions with cellular components, leading to changes in gene expression, signal transduction, and other cellular functions.

Comparison with Similar Compounds

2-Chloro-3-(3-methoxypropoxy)aniline can be compared with other similar compounds, such as:

    3-Chloro-2-methylaniline: This compound has a similar structure but with a methyl group instead of the 3-methoxypropoxy group. It exhibits different chemical and biological properties due to the variation in substituents.

    2-Chloroaniline: This is a simpler compound with only a chlorine atom substituted on the aniline ring. It serves as a precursor for the synthesis of more complex derivatives like this compound.

    3-Methoxyaniline: This compound has a methoxy group on the aniline ring but lacks the chlorine substitution. It is used in different synthetic applications and exhibits distinct reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-3-(3-methoxypropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-13-6-3-7-14-9-5-2-4-8(12)10(9)11/h2,4-5H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYISLMNFIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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